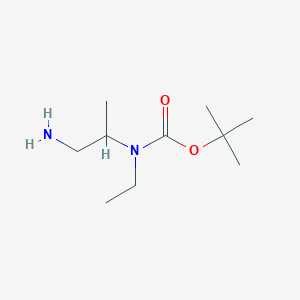
2-Ethyl-4-(2-oxopiperidin-1-YL)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-4-(2-oxopiperidin-1-YL)benzaldehyde is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a piperidinone ring attached to a benzaldehyde moiety, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-(2-oxopiperidin-1-YL)benzaldehyde typically involves the reaction of 2-ethylbenzaldehyde with piperidinone under specific conditions. One common method involves the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas to facilitate the hydrogenation reaction. The reaction is carried out at elevated temperatures and pressures to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-4-(2-oxopiperidin-1-YL)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-Ethyl-4-(2-oxopiperidin-1-YL)benzoic acid.
Reduction: 2-Ethyl-4-(2-oxopiperidin-1-YL)benzyl alcohol.
Substitution: Various substituted piperidinone derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-4-(2-oxopiperidin-1-YL)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Ethyl-4-(2-oxopiperidin-1-YL)benzaldehyde involves its interaction with specific molecular targets. The piperidinone ring can interact with enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function. These interactions can affect various biological pathways, contributing to the compound’s bioactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-(2-oxopiperidin-1-YL)benzoate: Similar structure but with an ester group instead of an aldehyde group.
4-[(2-oxopiperidin-1-yl)methyl]benzoic acid: Contains a carboxylic acid group instead of an aldehyde group.
Ethyl (1-Benzyl-2-oxopiperidin-4-yl)acetate: Features a benzyl group and an acetate ester.
Uniqueness
2-Ethyl-4-(2-oxopiperidin-1-YL)benzaldehyde is unique due to its specific combination of a piperidinone ring and an aldehyde group, which imparts distinct reactivity and potential bioactivity. This combination makes it a valuable intermediate in organic synthesis and a promising candidate for drug development .
Eigenschaften
Molekularformel |
C14H17NO2 |
|---|---|
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
2-ethyl-4-(2-oxopiperidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C14H17NO2/c1-2-11-9-13(7-6-12(11)10-16)15-8-4-3-5-14(15)17/h6-7,9-10H,2-5,8H2,1H3 |
InChI-Schlüssel |
KRAHBMOKXRCXDS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC(=C1)N2CCCCC2=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


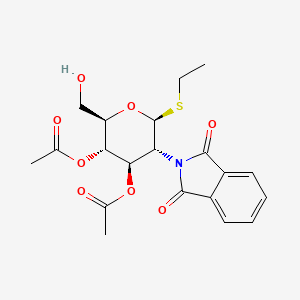

![2-[5,6-dichloro-2-[[20-[[5,6-dichloro-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B12436694.png)
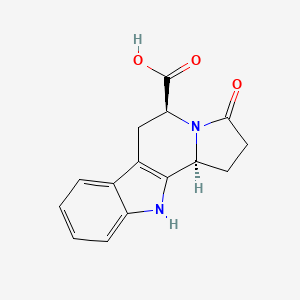


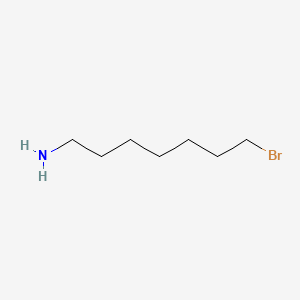
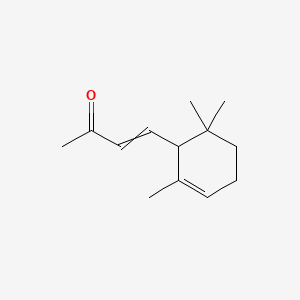

![N-[(6-fluoro-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B12436729.png)

